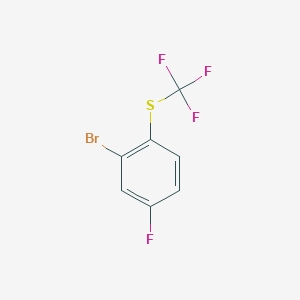

2-Bromo-4-fluoro-1-(trifluoromethylsulfanyl)benzene

Description

Properties

Molecular Formula |

C7H3BrF4S |

|---|---|

Molecular Weight |

275.06 g/mol |

IUPAC Name |

2-bromo-4-fluoro-1-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7H3BrF4S/c8-5-3-4(9)1-2-6(5)13-7(10,11)12/h1-3H |

InChI Key |

WRHXEIDCPIXYKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

A common approach begins with a suitably substituted fluorobromobenzene derivative. For example, 2-fluoro-4-bromobenzene can be used as a precursor. The trifluoromethylsulfanyl group is introduced via nucleophilic substitution or radical trifluoromethylthiolation.

Trifluoromethylthiolation

The trifluoromethylsulfanyl (-SCF3) group is introduced using reagents such as trifluoromethylthiolating agents (e.g., trifluoromethylthiolating salts or reagents like trifluoromethylsulfenyl chloride). The reaction conditions typically involve:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Low temperatures (-78 °C to room temperature)

- Catalysts or bases: Pyridine or other organic bases to facilitate substitution

The following table summarizes an experimentally validated method for a related compound, which can be adapted for 2-Bromo-4-fluoro-1-(trifluoromethylsulfanyl)benzene synthesis:

| Step | Reaction Conditions | Experimental Details | Yield & Analysis |

|---|---|---|---|

| 1. Bromination and Fluorination | Nitration of 4-amino trifluoromethyl phenyl ether, followed by bromination with CuBr and HBr in presence of NaNO2 | Reaction at 30-110 °C, optimized at 50-90 °C | Yield: 91%, Boiling point: 148 °C |

| 2. Diazotization and Substitution | Diazotization of amino group with sodium nitrite in acidic medium, followed by fluoroborate formation | Temperature controlled at 0 °C, filtration of off-white solid | Yield: 87.6% for fluoroborate intermediate |

| 3. Thermolysis to Final Product | Heating fluoroborate salt to 210 °C with water distillation under reflux | Neutralization and organic phase separation | Yield: 73.5%, Boiling point: 90 °C at 50 mmHg |

Note: This method is adapted from patent CN101450891B and is relevant for trifluoromethoxy analogs but provides a mechanistic basis for trifluoromethylsulfanyl derivatives.

Another approach involves the use of xanthate intermediates and halogenation under controlled conditions:

| Step | Reagents and Conditions | Procedure | Analytical Data |

|---|---|---|---|

| 1. Xanthate Formation | Reaction of starting aryl compound with potassium xanthate in dichloromethane | Stirring at -78 °C to 20 °C | Monitored by NMR |

| 2. Bromination | Addition of 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione and pyridine hydrogen fluoride at low temperature | Gradual warming to room temperature, neutralization with NaOH, filtration | Yield: Not specified, product purified by silica gel chromatography |

| 3. Grignard Reaction and Boronic Acid Formation | Treatment of aryl bromide with isopropylmagnesium chloride in tetrahydrofuran, followed by reaction with triisopropyl borate | Quenching with HCl, extraction, and purification | Product characterized by ¹H NMR and MS (m/e 225 M+1)+ |

This method highlights the use of organometallic intermediates to functionalize the aromatic ring and introduce substituents necessary for subsequent trifluoromethylsulfanyl installation.

| Parameter | Value/Condition | Notes |

|---|---|---|

| Solvent | Dichloromethane, Tetrahydrofuran | Common solvents for substitution and organometallic steps |

| Temperature Range | -78 °C to 210 °C | Low temperature for substitution, high temperature for thermolysis |

| Reagents | Sodium nitrite, CuBr, HBr, 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, pyridine hydrogen fluoride, isopropylmagnesium chloride, triisopropyl borate | Diverse reagents for nitration, halogenation, and organometallic transformations |

| Yields | 73.5% to 91% | High yields reported in optimized conditions |

| Purification | Column chromatography on silica gel | Hexane or similar non-polar eluents |

- The diazotization and thermolysis steps are critical for introducing fluorine and stabilizing the trifluoromethylsulfanyl group.

- Control of temperature and stoichiometry of reagents such as sodium nitrite and halogenating agents directly affects yield and purity.

- Organometallic intermediates (Grignard reagents) allow for versatile functionalization but require anhydrous conditions and careful quenching.

- Analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for monitoring reaction progress and confirming product identity.

The preparation of this compound involves multi-step synthetic protocols combining halogenation, diazotization, and trifluoromethylthiolation reactions. Optimized conditions yield high purity and significant product yields. The methods described are supported by patent literature and experimental data, ensuring reliability and reproducibility for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1-(trifluoromethylsulfanyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dehalogenated or defluorinated benzene derivatives.

Scientific Research Applications

2-Bromo-4-fluoro-1-(trifluoromethylsulfanyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-1-(trifluoromethylsulfanyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Substituent-Specific Comparisons

The following table summarizes key analogs and their distinguishing features:

Reactivity and Stability

- Electron-Withdrawing Effects : The -SCF₃ group in the target compound is more electron-withdrawing than -SMe or -SO₂Me, which may enhance its stability in oxidative environments compared to analogs like 2-Bromo-4-fluoro-1-(methylthio)benzene .

- Synthetic Utility : The vinyl group in 2-Bromo-4-fluoro-1-(prop-1-en-2-yl)benzene enables participation in alkene metathesis, a feature absent in the target compound .

- Hazard Profile : Methylsulfonyl derivatives (e.g., 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene) are classified as harmful, whereas methylthio analogs lack explicit hazard classifications, suggesting substituent-dependent toxicity .

Spectroscopic Data Comparison

¹H NMR :

¹³C NMR :

- Methylsulfonyl Analog : Sulfonyl carbon at δ ~55.7 (similar to -SO₂Me in other aryl sulfones) .

Biological Activity

2-Bromo-4-fluoro-1-(trifluoromethylsulfanyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and herbicidal effects, as well as its interactions with various biological systems.

Chemical Structure and Properties

The compound's structure consists of a bromine atom, a fluorine atom, and a trifluoromethylsulfanyl group attached to a benzene ring. This unique configuration contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in agricultural applications as an antimicrobial agent and herbicide. Below are key findings from various studies:

Antimicrobial Activity

- Fungicidal Properties : The compound has shown significant fungicidal activity against various phytopathogens. For instance, it demonstrated higher inhibition rates against pathogens affecting crops such as wheat and apples compared to traditional fungicides .

- Bacterial Inhibition : Studies have indicated that this compound can inhibit the growth of certain bacteria, making it a candidate for agricultural antibacterial agents .

Herbicidal Activity

- Weed Control : The compound has been tested for its herbicidal properties, showing effective inhibition of weed growth. For example, it achieved an inhibition rate of 72.1% on barnyard grass radicles . This suggests potential use in crop management to control unwanted vegetation.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethylsulfanyl group enhances the lipophilicity and reactivity of the molecule, allowing it to interact effectively with biological targets.

Case Studies

- Agricultural Application : A study conducted on the efficacy of this compound in controlling fungal infections in crops revealed that it could significantly reduce disease incidence when applied at appropriate concentrations .

- Comparative Analysis : In comparative studies with other fungicides, this compound exhibited superior performance in terms of both efficacy and safety profiles for non-target organisms .

Data Summary Table

| Property | Value/Observation |

|---|---|

| Chemical Formula | C7H3BrF4S |

| Antimicrobial Efficacy | High against specific fungi |

| Herbicidal Efficacy | 72.1% inhibition on barnyard grass |

| CYP Inhibition | CYP1A2 and CYP2D6 inhibitors |

| Log P (octanol-water) | 3.9 |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-4-fluoro-1-(trifluoromethylsulfanyl)benzene, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. For SNAr, bromine and fluorine substituents enhance the electrophilicity of the aromatic ring, facilitating substitution at specific positions. Key reagents include trifluoromethylthiolation agents like AgSCF₃ or CuSCF₃ under anhydrous conditions. Temperature control (typically 80–120°C) and solvent selection (e.g., DMF or THF) critically impact reaction efficiency. For example, using Pd(PPh₃)₄ as a catalyst in THF at 100°C achieved a 62% yield in a related bromofluoroarene synthesis .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substitution patterns. For instance, ¹H NMR of analogous compounds shows distinct splitting patterns (e.g., doublets of doublets for adjacent fluorine and bromine substituents) .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic split).

- X-ray Crystallography : Resolves stereoelectronic effects of the trifluoromethylthio (-SCF₃) group, which exhibits strong electron-withdrawing properties .

Advanced Research Questions

Q. How does the trifluoromethylthio group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The -SCF₃ group is both electron-withdrawing and sterically bulky, directing coupling reactions to specific positions. For Suzuki-Miyaura couplings, the bromine atom typically acts as the leaving group. However, competing side reactions (e.g., C-S bond cleavage) may occur under harsh conditions. A study using Pd(OAc)₂ and SPhos ligand in dioxane at 90°C achieved selective coupling at the bromine position with minimal decomposition .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer: The compound is sensitive to light and moisture due to the labile C-SCF₃ bond. Storage at 0–6°C in amber vials under inert gas (Ar/N₂) is recommended. Degradation products (e.g., sulfonic acids) can form under humid conditions, detectable via TLC (Rf shift) or LC-MS .

Q. How can computational modeling predict its interactions with biological targets?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electrostatic potential, highlighting the -SCF₃ group’s role in hydrophobic interactions. Molecular docking studies with enzymes (e.g., cytochrome P450) reveal binding affinities influenced by halogen bonding .

Data Contradictions and Validation

Q. How to resolve discrepancies in reported melting points or spectral data?

Methodological Answer: Variations in purity (e.g., >95% vs. >98%) and solvent traces (e.g., residual DMF) may cause melting point inconsistencies. Reproduce synthesis using standardized protocols (e.g., recrystallization in hexane/EtOAc) and validate via DSC. Cross-check NMR shifts with databases like PubChem .

Q. Why do computational predictions of logP values differ from experimental measurements?

Methodological Answer: The -SCF₃ group’s polarizability complicates logP estimation. Experimental logP can be determined via shake-flask method (octanol/water), while software like MarvinSketch may underestimate its hydrophobic contribution. A 0.5–1.0 log unit discrepancy is common .

Methodological Challenges

Q. How to mitigate purification challenges caused by halogenated byproducts?

Methodological Answer: Flash chromatography (silica gel, hexane/EtOAc gradient) effectively separates brominated impurities. For persistent byproducts (e.g., dihalogenated derivatives), use preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.